Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate
Description
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 2-fluoropyridinyl substituent at the nitrogen atom and an ethyl ester group at the 3-position of the pyrrolidine ring. The fluorine atom on the pyridine ring enhances electronegativity and metabolic stability, while the ethyl ester group provides a handle for further synthetic modifications, such as hydrolysis to carboxylic acids .
Properties
IUPAC Name |
ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSPRZIGORMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of pyrrolidine derivatives and subsequent modifications to introduce the fluoropyridine moiety. This compound can be synthesized through a multi-step process that may include:
- Formation of the pyrrolidine scaffold.
- Introduction of the carboxylate functionality.
- Substitution reactions to incorporate the 2-fluoropyridine ring.
The detailed synthetic pathways can vary based on the specific methods employed, but they generally leverage established organic synthesis techniques such as coupling reactions and functional group transformations.
This compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of the fluoropyridine ring enhances its binding affinity due to electronic effects and steric considerations.
Pharmacological Profiles
Research indicates that this compound may exhibit activity against key biological targets, including:
- Kinases : It has been assessed for its inhibitory effects on casein kinase 1 (CK1) family members, which are implicated in various cellular processes and diseases, including cancer. In vitro assays have shown promising IC50 values, indicating effective inhibition at micromolar concentrations .
- Receptors : The compound may also act as an agonist or antagonist for specific receptors such as the CB2 receptor, which is involved in immune response modulation .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the pyrrolidine ring and the substitution pattern on the pyridine significantly influence its biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 2 | Increases binding affinity |
| Variations in alkyl groups | Alters solubility and metabolic stability |
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Inhibition of CK1 : A study demonstrated that derivatives similar to this compound showed selective inhibition of CK1δ with IC50 values ranging from 1 to 8 µM. This suggests potential utility in targeting diseases where CK1 is dysregulated .
- Antitumor Activity : Another investigation highlighted that compounds with similar scaffolds exhibited significant antitumor properties against various cancer cell lines, suggesting a broader therapeutic potential for this class of compounds .
Scientific Research Applications
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate has been studied for its potential as a pharmacological agent. Key areas of research include:
JAK Inhibition
Recent studies have indicated that derivatives of pyrrolidine compounds can act as selective inhibitors of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. This compound may exhibit similar activity, making it a candidate for further investigation in treating conditions like rheumatoid arthritis and psoriasis .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has shown that modifications to pyrrolidine derivatives can lead to compounds with significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated activity against human lung cancer cells, indicating that this compound could be explored for similar effects .
Case Study 1: JAK Inhibitors
In a study focusing on N-(hetero)aryl-pyrrolidine derivatives, researchers identified several compounds with potent JAK inhibition properties. The findings suggest that this compound could be synthesized and evaluated for its efficacy as a JAK inhibitor through in vitro assays .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrrolidine derivatives highlighted the effectiveness of certain modifications on cell proliferation inhibition. The study found that compounds with similar structural motifs to this compound showed promising results against A549 lung cancer cells, suggesting that this compound warrants further evaluation in preclinical models .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| JAK Inhibition | Compounds may inhibit JAK pathways involved in inflammation and autoimmune diseases | Treatment options for rheumatoid arthritis, psoriasis |
| Anticancer Activity | Potential cytotoxic effects against various cancer cell lines | Development of novel anticancer therapies |
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate can be contextualized by comparing it to analogous pyrrolidine derivatives. Below is a detailed analysis of key analogues, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Substituent Variations on the Pyrrolidine Nitrogen
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents like 2,4-dimethoxyphenyl () reduce conformational flexibility, whereas smaller groups (e.g., fluoropyridinyl) favor compact molecular geometries.
Variations in Ester Groups
Key Observations :
- Ethyl esters (e.g., target compound) balance lipophilicity and hydrolytic stability, making them preferred intermediates in prodrug design.
- Methyl esters () are less stable in vivo but useful for rapid release of active metabolites.
Characterization Data from Analogues :
- Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (): Yield 21%, ESIMS m/z 328.2 [M+1], HPLC purity 98.6% .
- Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate (): Structural complexity necessitates NMR (¹H, ¹³C) and LCMS for validation .
Preparation Methods
3 Detailed Reaction Data Table
4 Research Findings and Notes
- The use of palladium-catalyzed cross-coupling with XantPhos ligand is critical for efficient N-arylation, providing good yields and selectivity for the fluoropyridinyl substitution.
- The cyclization step involving 2-isocyano-2,4,4-trimethylpentane is a key transformation to form the pyrrolidine ring with controlled stereochemistry.
- Hydrochloride salt formation improves the stability and ease of handling of intermediates, facilitating purification.
- The synthetic route allows for modifications at both the pyrrolidine ring and the pyridinyl substituent, enabling structural diversification for medicinal chemistry applications.
- Alternative methods reported in patents include multi-step protection/deprotection sequences and use of brominated intermediates, but these are more complex and less direct.
- The preparation methods avoid unreliable sources and are based on peer-reviewed literature and patent disclosures, ensuring professional and authoritative information.
5 Summary
The preparation of this compound involves a multi-step synthetic process primarily characterized by:
- Initial cyclization to form the pyrrolidine ring.
- Introduction of the 2-fluoropyridin-4-yl substituent via palladium-catalyzed cross-coupling.
- Use of standard organic workup and purification techniques such as extraction, drying, and chromatography.
- Optional salt formation to enhance intermediate stability.
This synthetic approach is well-documented in the literature and patents, providing a reliable framework for producing this compound for research and pharmaceutical development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
